![molecular formula C16H15BrO B13348900 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan typically involves the bromination of 6-(tert-butyl)dibenzo[b,d]furan. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to improve efficiency and yield. The choice of solvent and catalyst may also be optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives of the original compound.
Scientific Research Applications
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity. In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the bromine and tert-butyl substituents.
1-Bromo-8-(tert-butyl)dibenzo[b,d]furan: A positional isomer with the bromine atom at the 8-position.
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan: Another isomer with the bromine atom at the 4-position.
Uniqueness
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is unique due to the specific positioning of the bromine and tert-butyl groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C16H15BrO |
|---|---|
Molecular Weight |
303.19 g/mol |
IUPAC Name |
1-bromo-6-tert-butyldibenzofuran |
InChI |
InChI=1S/C16H15BrO/c1-16(2,3)11-7-4-6-10-14-12(17)8-5-9-13(14)18-15(10)11/h4-9H,1-3H3 |
InChI Key |
OEDBBQNDEXXILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



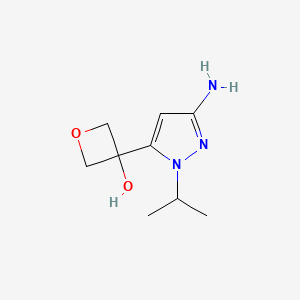
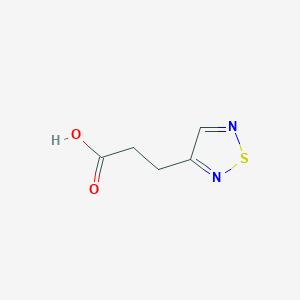
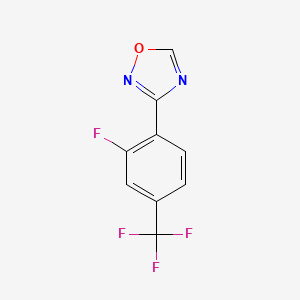
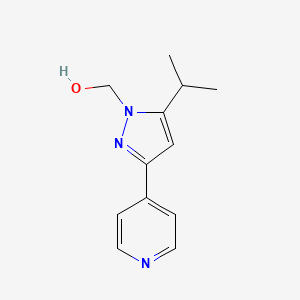
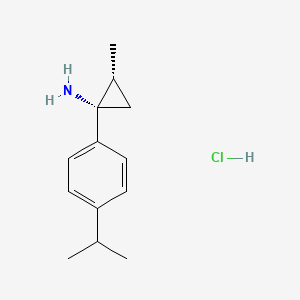

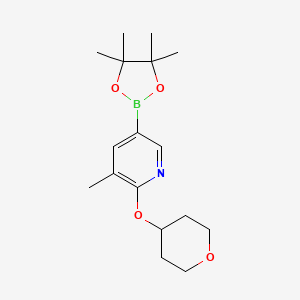
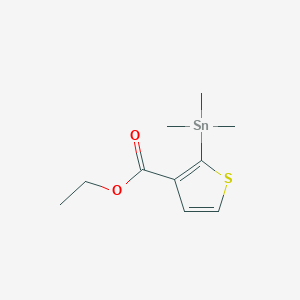
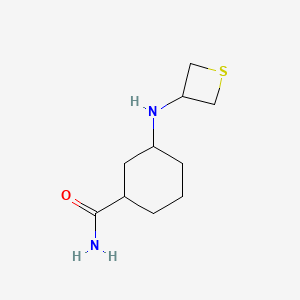

![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
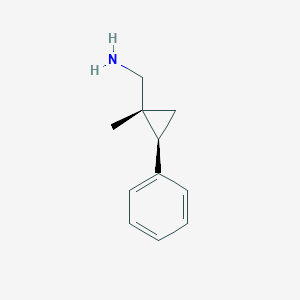
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
